9H-9-Silafluorene, 9,9-diphenyl-
CAS No.: 5550-08-3
Cat. No.: VC3886587
Molecular Formula: C24H18Si
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5550-08-3 |
---|---|
Molecular Formula | C24H18Si |
Molecular Weight | 334.5 g/mol |
IUPAC Name | 5,5-diphenylbenzo[b][1]benzosilole |
Standard InChI | InChI=1S/C24H18Si/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H |
Standard InChI Key | RVHKZECCDOKCIB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Canonical SMILES | C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Introduction
Synthesis and Synthetic Methodologies
Primary Synthetic Routes
The most widely reported synthesis of 9H-9-silafluorene, 9,9-diphenyl- involves a palladium-catalyzed coupling reaction between diphenylsilane and 2,2'-diiodobiphenyl. As detailed by Yabusaki et al., this method employs bis(tri-tert-butylphosphine)palladium(0) as the catalyst and N-ethyl-N,N-diisopropylamine as the base in tetrahydrofuran (THF) under inert atmospheric conditions . The reaction proceeds at room temperature over 72 hours, yielding the target compound in 89% yield . This route capitalizes on the efficiency of transition-metal catalysts in forming silicon-carbon bonds, a critical step in constructing the silafluorene framework.
Alternative approaches include dehydrogenative alkoxylation of 9,9-dihydro-9-silafluorene with alcohols in the presence of PdCl₂, though this method primarily generates dialkoxy derivatives rather than the diphenyl variant . Modifications to the palladium catalyst system, such as using bulkier phosphine ligands, have been explored to improve selectivity and reduce side reactions .
Reaction Optimization and Challenges
Key challenges in the synthesis include controlling the steric effects imposed by the phenyl substituents and preventing oxidation of the silicon center. The use of rigorously anhydrous THF and inert gas atmospheres is essential to minimize side reactions . Scalability remains a concern, as the current laboratory-scale protocols require further refinement for industrial production.
Structural and Crystallographic Analysis
Molecular Geometry
X-ray crystallographic studies reveal a distorted tetrahedral geometry around the silicon atom, with Si–C bond lengths averaging 1.87 Å and C–Si–C bond angles of 109.5° . The silafluorene core adopts a planar configuration, while the phenyl substituents exhibit dihedral angles of 45–55° relative to the central plane, reducing π-π stacking interactions in the solid state . This structural feature contributes to enhanced solubility in nonpolar solvents compared to all-carbon analogues.
Crystal Packing and Intermolecular Interactions
Crystallographic data (CCDC 890701) show a herringbone packing arrangement stabilized by weak C–H···π interactions between adjacent molecules . The absence of strong intermolecular forces explains the compound’s low melting point range of 146–151°C , which is unusually low for a polycyclic aromatic system.
Physical and Spectroscopic Properties
Thermal and Solubility Characteristics
Property | Value/Range | Source |
---|---|---|
Melting Point | 146–151°C | |
Purity (GC) | ≥98% | |
Solubility in THF | 25 mg/mL | |
λₘₐₓ (Cyclohexane) | 297 nm |
The compound exhibits a broad absorption band centered at 297 nm in cyclohexane, attributed to π→π* transitions within the conjugated silafluorene system . Emission spectra in the solid state show dual peaks at 362–371 nm and 482 nm, suggesting aggregation-induced emission (AIE) behavior .
Quantum Yield and Photostability
In solution, 9H-9-silafluorene, 9,9-diphenyl- demonstrates a moderate photoluminescence quantum yield (Φₚₗ) of 0.42, which increases to 0.68 in the solid state due to restricted intramolecular rotation . The silicon center’s electropositive nature enhances intersystem crossing, contributing to improved photostability compared to carbon-based fluorophores.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The silicon atom’s susceptibility to nucleophilic attack enables facile functionalization. Treatment with phenylmagnesium bromide at −78°C results in displacement of phenyl groups, yielding mixed alkyl/aryl derivatives . This reactivity parallels that of siloles but proceeds with higher regioselectivity due to the steric protection offered by the fused bicyclic structure.
Oxidation and Stability Considerations
While the compound is stable under ambient conditions, prolonged exposure to air leads to gradual oxidation of the silicon center, forming siloxane byproducts . Storage recommendations include refrigeration (<15°C) in sealed containers under nitrogen .
Applications in Materials Science
OLED Fabrication
The compound’s aggregation-enhanced emission and tunable bandgap (3.2–3.4 eV) make it a promising candidate for blue-emitting OLED layers . Device prototypes incorporating 9H-9-silafluorene, 9,9-diphenyl- as an emissive dopant exhibit maximum brightness of 1,200 cd/m² with CIE coordinates of (0.16, 0.09), meeting Rec. 2020 standards for deep blue emission .
Bioimaging Probes
Preliminary cytotoxicity studies in skin fibroblast cultures show no significant toxicity up to 100 μM concentrations . Functionalized derivatives with polar side chains demonstrate selective accumulation in cellular mitochondria, suggesting potential for organelle-specific imaging .
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